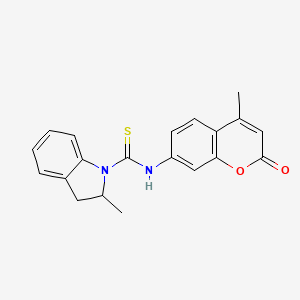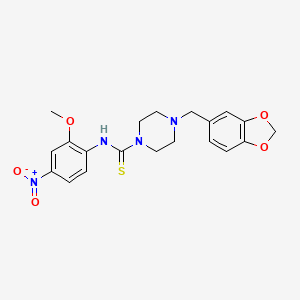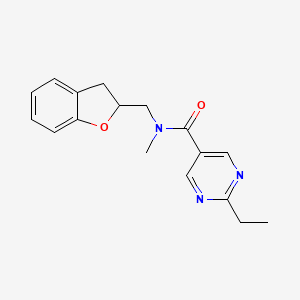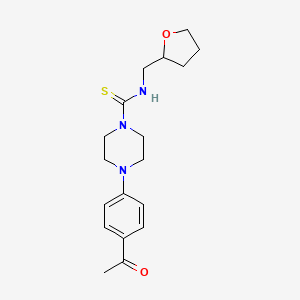
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide
描述
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide, also known as MI-2, is a small molecule inhibitor that has shown promising results in various scientific research applications. MI-2 is a potent and selective inhibitor of the MDM2-p53 interaction, which plays a crucial role in the regulation of the tumor suppressor protein p53. MI-2 has been found to have potential therapeutic applications in cancer treatment and is currently being studied extensively in the field of oncology.
作用机制
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide works by binding to the MDM2 protein, which is a negative regulator of the p53 tumor suppressor protein. By inhibiting the MDM2-p53 interaction, 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide stabilizes the p53 protein, leading to its activation and subsequent induction of apoptosis in cancer cells. 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide has been found to have several biochemical and physiological effects in cancer cells. It induces apoptosis in cancer cells by activating the p53 pathway and inhibiting the anti-apoptotic Bcl-2 protein. 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide has been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy by inhibiting DNA repair mechanisms.
实验室实验的优点和局限性
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide has several advantages for lab experiments. It is a potent and selective inhibitor of the MDM2-p53 interaction, which makes it an ideal tool for studying the p53 pathway in cancer cells. 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide has also been found to have low toxicity in normal cells, making it a safe compound for in vivo studies. However, 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
未来方向
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide has shown promising results in preclinical studies, and several future directions can be explored to further understand its potential therapeutic applications. One future direction is to study the efficacy of 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide in combination with other chemotherapeutic agents. Another direction is to investigate the role of 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide in other cancer types, such as leukemia and lymphoma. Additionally, the development of 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide analogs with improved solubility and stability can enhance its efficacy in cancer treatment.
科学研究应用
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to be a potent and selective inhibitor of the MDM2-p53 interaction, which is a critical pathway in the regulation of the tumor suppressor protein p53. 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies. 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide has also been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
属性
IUPAC Name |
2-methyl-N-(4-methyl-2-oxochromen-7-yl)-2,3-dihydroindole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-12-9-19(23)24-18-11-15(7-8-16(12)18)21-20(25)22-13(2)10-14-5-3-4-6-17(14)22/h3-9,11,13H,10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALCUWUGFJPORQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=S)NC3=CC4=C(C=C3)C(=CC(=O)O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-methoxy-2-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B4131762.png)
![3-cycloheptyl 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4131778.png)
![N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]alaninamide](/img/structure/B4131783.png)
![1-(diphenylmethyl)-4-[(2-ethoxyphenyl)carbonothioyl]piperazine](/img/structure/B4131784.png)
![4-[3-(2-furyl)propanoyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B4131789.png)
![dimethyl 5-[({4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4131795.png)

![N-1,3-benzodioxol-5-yl-2-[phenyl(phenylthio)acetyl]hydrazinecarbothioamide](/img/structure/B4131818.png)
![N-[1-(4-sec-butylphenyl)propyl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B4131822.png)
![N-[4-(diethylamino)phenyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4131829.png)

![methyl 6-methyl-2-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4131845.png)
![N-(2-chlorophenyl)-4-oxo-4-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazino)butanamide](/img/structure/B4131849.png)